N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 941974-79-4
VCID: VC4635072
InChI: InChI=1S/C19H17FN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
SMILES: CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F
Molecular Formula: C19H17FN4O2S
Molecular Weight: 384.43

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

CAS No.: 941974-79-4

Cat. No.: VC4635072

Molecular Formula: C19H17FN4O2S

Molecular Weight: 384.43

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide - 941974-79-4

Specification

CAS No. 941974-79-4
Molecular Formula C19H17FN4O2S
Molecular Weight 384.43
IUPAC Name N-[(4-fluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C19H17FN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26)
Standard InChI Key MFGIHSNXSOBWIU-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F

Introduction

N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen, and they are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound incorporates a fluorobenzyl group, a methyl group, and a phenylureido moiety, which are significant for its potential pharmacological effects.

Synthesis and Preparation

The synthesis of N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves a multi-step process starting with the preparation of the thiazole core. This may involve the reaction of a suitable thiazole precursor with a 4-fluorobenzyl halide and subsequent introduction of the phenylureido group through a condensation reaction with phenylisocyanate. The detailed synthesis protocol may vary based on the availability of starting materials and the desired yield.

Biological Activities

While specific biological activity data for N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is limited, thiazole derivatives in general have shown potential as antimicrobial, antiviral, and anticancer agents. The presence of a fluorobenzyl group and a phenylureido moiety could enhance its interaction with biological targets, potentially contributing to its pharmacological effects.

Biological ActivityPotential Effects
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityInhibition of cancer cell proliferation
Antiviral ActivityInhibition of viral replication

Research Findings and Future Directions

Research on thiazole derivatives has highlighted their versatility in drug design. For N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, further studies are needed to explore its specific biological activities and potential therapeutic applications. Molecular docking studies could provide insights into its interaction with target proteins, guiding structural optimization for improved efficacy.

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